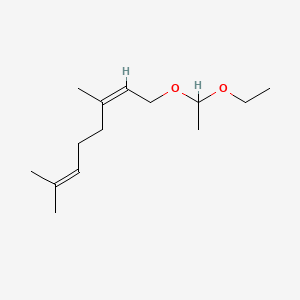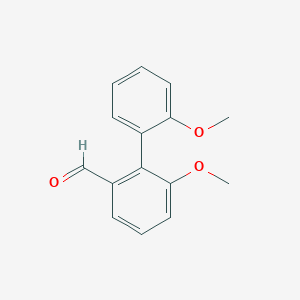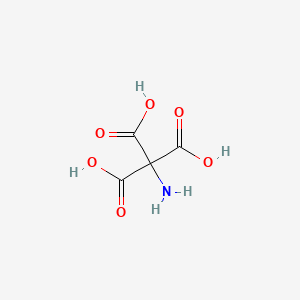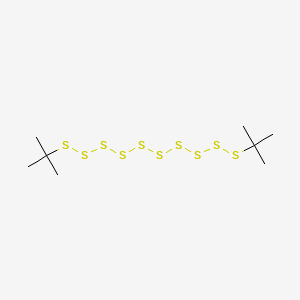
Di-tert-butyldecasulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyldecasulfane is an organosulfur compound characterized by the presence of ten sulfur atoms in its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
Di-tert-butyldecasulfane can be synthesized through the reaction of di-tert-butyl disulfide with elemental sulfur. The reaction typically involves heating di-tert-butyl disulfide with sulfur at elevated temperatures to form the desired decasulfane compound. The reaction conditions may vary, but a common approach involves heating the reactants at temperatures around 150-200°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain this compound with the desired specifications.
化学反应分析
Types of Reactions
Di-tert-butyldecasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break down the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to achieve the desired transformation.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the primary products formed during oxidation reactions.
Reduction: Simpler sulfur-containing compounds, such as thiols and sulfides, are formed during reduction.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
科学研究应用
Di-tert-butyldecasulfane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex sulfur-containing molecules.
Materials Science: The compound’s unique sulfur-rich structure makes it a potential candidate for the development of novel materials with specific properties.
Biological Studies: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of di-tert-butyldecasulfane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound’s sulfur atoms can interact with biological molecules, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but its redox activity is believed to play a crucial role in its effects.
相似化合物的比较
Similar Compounds
Di-tert-butyl disulfide: A simpler sulfur-containing compound with two sulfur atoms.
Di-tert-butyl tetrasulfane: Contains four sulfur atoms and exhibits different chemical properties compared to di-tert-butyldecasulfane.
Di-tert-butyl hexasulfane: Contains six sulfur atoms and serves as an intermediate in the synthesis of higher sulfur-containing compounds.
Uniqueness
This compound is unique due to its high sulfur content and the presence of ten sulfur atoms in its structure
属性
CAS 编号 |
7390-75-2 |
|---|---|
分子式 |
C8H18S10 |
分子量 |
434.9 g/mol |
IUPAC 名称 |
2-(tert-butyldecasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S10/c1-7(2,3)9-11-13-15-17-18-16-14-12-10-8(4,5)6/h1-6H3 |
InChI 键 |
CFVSBRWJQMFJAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SSSSSSSSSSC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


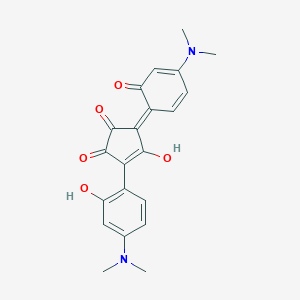
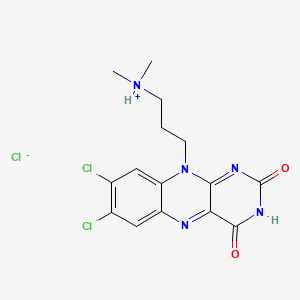
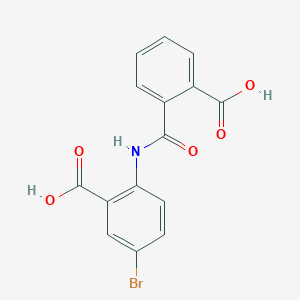
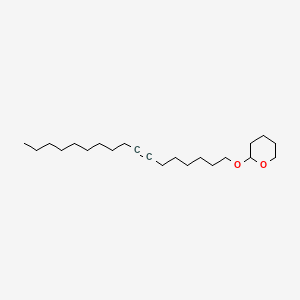
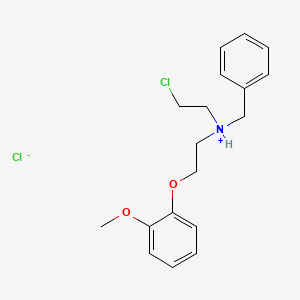
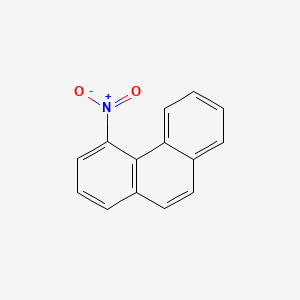
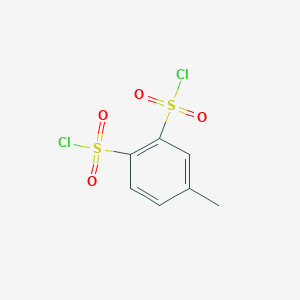
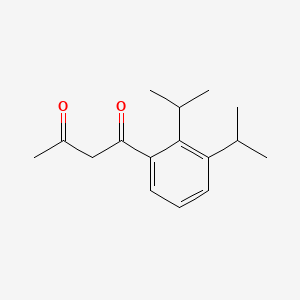
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
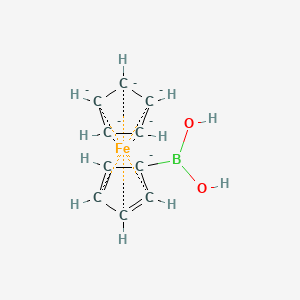
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
